molecular formula C11H9Cl2N3O2 B3156634 Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 83279-65-6

Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B3156634
CAS No.: 83279-65-6
M. Wt: 286.11 g/mol
InChI Key: IYFIUVAYAFAKRF-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 2,4-dichlorophenyl substituent at the N1 position, a methyl ester group at the C4 position, and an amino group at the C5 position. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to engage in hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

methyl 5-amino-1-(2,4-dichlorophenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2/c1-18-11(17)7-5-15-16(10(7)14)9-3-2-6(12)4-8(9)13/h2-5H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFIUVAYAFAKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of hydrazine with appropriate carbonyl compounds under acidic or basic conditions. One common method is the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate in the presence of acetic acid, followed by esterification with methanol.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability, control over reaction conditions, and safety. The use of catalysts such as palladium or nickel can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Formation of Methyl 5-nitro-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate.

  • Reduction: Formation of this compound (starting material).

  • Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

  • Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate has shown potential as an anticancer agent. Studies indicate that compounds within the pyrazole family can inhibit the proliferation of certain cancer cell lines by targeting specific molecular pathways involved in cell growth and survival. For instance, its structural modifications can enhance its selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Anti-inflammatory Properties

  • The compound has been investigated for its anti-inflammatory effects. Similar pyrazole derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes. This suggests that this compound may also exhibit these beneficial effects .

Mechanism of Action

  • The mechanism of action involves the inhibition of specific enzymes or receptors, potentially altering signaling pathways related to inflammation and tumor progression. Ongoing research aims to elucidate these pathways further, which could lead to the development of novel therapeutic agents based on this compound .

Chemical Synthesis

Building Block for Complex Molecules

  • This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create more complex molecules with desired properties .

Green Chemistry Applications

  • The synthesis of this compound can be performed using environmentally friendly methods, such as one-pot reactions with recyclable catalysts. This aligns with the principles of green chemistry, promoting sustainable practices in chemical manufacturing.

Material Science

Development of New Materials

  • In material science, this compound is explored for its potential in developing new polymers and coatings. Its unique chemical properties can lead to materials with enhanced thermal stability and mechanical strength .

Case Studies

Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and tested their efficacy against breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics, suggesting a promising avenue for further development .

Case Study: Anti-inflammatory Research
Another study focused on the anti-inflammatory properties of this compound by evaluating its effects on COX enzyme activity in vitro. The findings revealed that this compound significantly inhibited COX activity, thereby reducing prostaglandin production associated with inflammation .

Mechanism of Action

The mechanism by which Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of antimalarial activity, the compound may inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s key structural distinctions lie in its 2,4-dichlorophenyl group, methyl ester, and C5-amino moiety. Below is a comparative analysis with analogous pyrazole derivatives:

Compound Name Substituents Key Differences Biological/Physicochemical Implications
Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate (QAHJER) 2,4-Dinitrophenyl, ethyl ester Nitro groups (electron-withdrawing) vs. chloro groups Enhanced electrophilicity; potential mutagenicity due to nitro groups.
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-Fluorophenyl, ethyl ester Fluorine (electron-withdrawing) vs. dichloro groups Improved metabolic stability; altered receptor binding affinity.
5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile 2,4-Dichlorophenyl, carbonitrile Carbonitrile (polar) vs. methyl ester Increased hydrogen-bonding capacity; potential for higher solubility in polar solvents.
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 4-Chlorophenyl, carboxylic acid Carboxylic acid (ionizable) vs. methyl ester Enhanced acidity; potential for salt formation and improved bioavailability.
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate 6-Chloropyridazinyl, ethyl ester Heterocyclic substituent vs. aryl group Altered π-π stacking; potential for targeting kinase enzymes.

Physicochemical Properties

  • Hydrogen Bonding: The amino and ester groups in the target compound enable intramolecular (N–H⋯O) and intermolecular (C–H⋯O/N) hydrogen bonds, as observed in 1-(2,4-dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile .
  • Crystal Packing : Pyrazole derivatives with dichlorophenyl groups often form dimeric or polymeric chains via hydrogen bonds, influencing solubility and stability .
  • Melting Points: Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate melts at 153–154°C , while carboxylic acid analogs (e.g., ) have higher melting points due to stronger intermolecular forces.

Biological Activity

Overview

Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, recognized for its diverse biological activities, including antimicrobial and anticancer properties. This article presents a comprehensive examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a five-membered ring structure containing two nitrogen atoms, characteristic of pyrazoles. Its molecular formula is C11_{11}H10_{10}Cl2_2N4_4O2_2, and it has a molecular weight of approximately 266.12 g/mol. The presence of the 2,4-dichlorophenyl group significantly influences its biological activity.

Target Pathways

This compound exhibits its biological effects primarily through the following mechanisms:

  • Antimicrobial Activity : The compound has shown effectiveness against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Its mode of action involves disrupting vital biochemical processes within microbial cells, leading to cell death or growth inhibition.
  • Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and interference with specific signaling pathways involved in tumor progression .

Antimicrobial Evaluation

A study conducted on various pyrazole derivatives demonstrated that this compound exhibited significant antimicrobial activity. The minimum inhibitory concentration (MIC) values against selected pathogens were as follows:

PathogenMIC (μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.30
Candida albicans0.20

These results indicate that the compound is highly effective in inhibiting the growth of these pathogens .

Anticancer Activity

In vitro studies have also highlighted the anticancer properties of this compound. It was tested against several cancer cell lines, revealing an IC50_{50} value of less than 10 μM in some cases, indicating potent cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Antimicrobial Study : A detailed investigation into the antimicrobial properties of this compound found that it effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are crucial in chronic infections .
  • Anticancer Research : A study published in a peer-reviewed journal assessed the compound's effects on human cancer cell lines. Results indicated significant reductions in cell viability and increased apoptosis markers when treated with the compound.
  • Structure-Activity Relationship (SAR) : Further research into SAR has suggested that modifications to the phenyl ring can enhance biological activity. For instance, substituting chlorine with other halogens or functional groups has been explored to optimize efficacy against specific targets .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Toxicological assessments have shown low cytotoxicity in non-target cells, suggesting a promising therapeutic index for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.